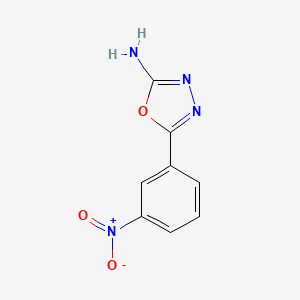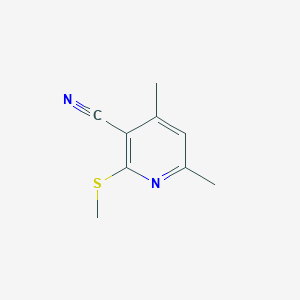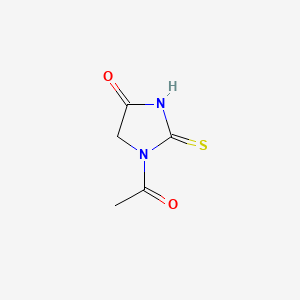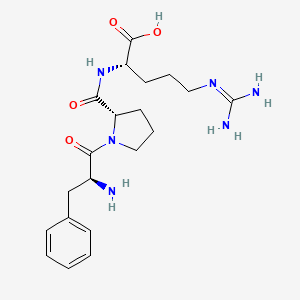![molecular formula C7H8N4 B1331127 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 5006-56-4](/img/structure/B1331127.png)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Vue d'ensemble
Description
The compound 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structural and optical properties of this compound have been studied, revealing its crystallization in a monoclinic space group and the presence of hydrogen bonds in its crystal structure .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which includes the 7-methyl derivative, can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another method for synthesizing triazolo[1,5-a]pyridines is through metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate), which offers high yields and short reaction times .
Molecular Structure Analysis
The molecular structure of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been analyzed using various spectroscopic techniques and computational methods. The compound exhibits a centrosymmetric monoclinic space group with specific hydrogen bonding patterns. Vibrational spectra and molecular orbital calculations have been performed to understand the stability and electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of triazolopyridine derivatives can be explored through various substitution reactions. For instance, 7-aminotriazolopyridines can undergo acylation and alkylation reactions, leading to the formation of different substituted products . Additionally, the introduction of fluorine or trifluoromethyl groups can be achieved through cyclocondensation reactions, which are important for modulating the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine have been studied through experimental and theoretical approaches. Single-crystal X-ray diffraction and spectroscopic methods have provided insights into the compound's structure. Theoretical calculations, including Hartree-Fock and Density Functional Theory, have been used to predict vibrational frequencies and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the molecule with biological targets .
Applications De Recherche Scientifique
1. Structural and Molecular Studies
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine and its derivatives have been extensively studied for their molecular and crystal structures. For instance, research on similar compounds like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine has provided detailed insights into their crystalline structures and molecular arrangements, contributing significantly to the understanding of their chemical properties and potential applications (Dolzhenko et al., 2011).
2. Synthesis of Heterocyclic Compounds
This compound plays a vital role in the synthesis of a range of heterocyclic compounds. Studies have shown that reactions involving similar triazolopyridine derivatives lead to the formation of various heterocyclic structures, which are significant in medicinal chemistry and drug development (Ibrahim et al., 2011).
3. Herbicidal Activity
Compounds like 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine have been found to exhibit herbicidal properties. Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated their effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).
4. Spectroscopic Properties and Structural Analysis
The structural and spectroscopic properties of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine derivatives are critical for understanding their chemical behavior and potential applications. Studies have explored their Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) properties, contributing to the field of materials science and molecular engineering (Dymińska et al., 2022).
5. Antimicrobial and Antitumor Activities
Research has also focused on the antimicrobial and antitumor properties of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives. These studies are significant for the development of new therapeutic agents and highlight the compound's potential in medicinal chemistry (Farghaly, 2008).
Propriétés
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGURPAEXSYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291569 | |
| Record name | 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
CAS RN |
5006-56-4 | |
| Record name | 5006-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)











![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)
